Home > Products > Screening Compounds P3927 > Lenalidomide-PEG6-OH
Lenalidomide-PEG6-OH -

Lenalidomide-PEG6-OH

Catalog Number: EVT-14904019
CAS Number:
Molecular Formula: C25H37N3O9
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG6-OH is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and certain types of lymphoma. The incorporation of polyethylene glycol (PEG) into the structure aims to enhance the solubility, bioavailability, and pharmacokinetic properties of lenalidomide. This modification is significant as it can improve therapeutic efficacy and reduce side effects associated with the drug.

Source and Classification

Lenalidomide-PEG6-OH is classified under the category of immunomodulatory drugs (IMiDs) and is a derivative of lenalidomide. It is synthesized through chemical processes that involve the conjugation of lenalidomide with a PEG linker, specifically PEG6, which consists of six ethylene glycol units. This classification places it among compounds designed to modulate immune responses and inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of lenalidomide-PEG6-OH typically involves several key steps:

  1. Preparation of Lenalidomide: The synthesis begins with the production of lenalidomide, which can be achieved through various methods including catalytic reduction processes involving nitro intermediates .
  2. Conjugation with PEG: The next step involves the conjugation of lenalidomide with PEG6. This can be performed through coupling reactions that may utilize various coupling agents to facilitate the formation of stable linkages between the drug and PEG.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify lenalidomide-PEG6-OH from unreacted materials and by-products .

Technical Details

The specific reaction conditions for synthesizing lenalidomide-PEG6-OH may vary but generally include controlled temperatures, pH levels, and the use of solvents that support the solubility of both reactants. The choice of solvent and reaction time is critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for lenalidomide-PEG6-OH can be represented as a combination of the structures of lenalidomide and PEG6. The presence of hydroxyl groups from PEG enhances its solubility in aqueous environments.

Data

  • Molecular Weight: Approximately 537.6 g/mol.
  • IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione.
  • InChI Key: UXNGEZCEOJLRKM-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

Lenalidomide-PEG6-OH can undergo various chemical reactions:

  1. Oxidation: This may involve adding oxygen or removing hydrogen from the compound.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution Reactions: Functional groups within the compound can be replaced by other groups under specific conditions.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur at temperatures ranging from ambient to 80°C in organic solvents to facilitate proper mixing and reaction kinetics.

Mechanism of Action

Lenalidomide-PEG6-OH exerts its therapeutic effects through several mechanisms:

  1. Inhibition of Angiogenesis: It disrupts the formation of new blood vessels necessary for tumor growth.
  2. Induction of Apoptosis: Promotes programmed cell death in malignant cells.
  3. Immunomodulatory Activity: Enhances immune responses by activating T cells and natural killer cells.
  4. Protein Degradation: Targets specific proteins for degradation via the E3 ligase cereblon pathway, which is crucial for its anti-cancer effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous solutions due to PEG modification.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to extreme pH levels and temperatures.
  • Melting Point: Specific melting point data may vary based on formulation but is generally higher due to PEG incorporation.

Relevant analyses often include stability studies under various environmental conditions to ensure effective formulation for therapeutic use.

Applications

Lenalidomide-PEG6-OH has several scientific applications:

  1. Pharmaceutical Development: Used in formulating new drugs with improved solubility profiles.
  2. Cancer Therapy: Explored as a treatment option for multiple myeloma and other malignancies due to its enhanced efficacy compared to traditional formulations.
  3. Drug Delivery Systems: Its PEGylated structure allows it to be utilized in advanced drug delivery systems, enhancing targeting capabilities and reducing systemic toxicity .
Synthetic Methodologies and Conjugation Strategies

Design Principles for PEGylation of Lenalidomide Derivatives

The conjugation of polyethylene glycol (PEG) to lenalidomide, a cereblon (CRBN)-targeting immunomodulatory drug (IMiD), follows specific design principles to preserve its E3 ubiquitin ligase recruiting activity while optimizing pharmacokinetic properties. Lenalidomide derivatives feature distinct exit vectors for linker attachment, typically at the 4-amino position (C4) or the N-alkylated phthalimide ring (C5) [1] [4]. The C5 exit vector (e.g., in C5 Lenalidomide-PEG6-Butyl NH₂ hydrochloride) allows for alternative spatial orientations that minimize steric hindrance during ternary complex formation between the target protein, E3 ligase, and PROTAC [1]. PEGylation enhances solubility and reduces immunogenicity by creating a hydrophilic "stealth" shell around the hydrophobic lenalidomide core, thereby extending plasma half-life and minimizing nonspecific binding [2] [5]. This is critical for maintaining the degradation efficiency of PROTACs, where minor alterations in linker attachment can significantly impact target ubiquitination [4].

Optimization of PEG6 Linker Length and Stability in Conjugate Synthesis

The hexaethylene glycol (PEG6) linker in Lenalidomide-PEG6-OH (MW: 581.6 g/mol) balances flexibility, hydrophilicity, and proteolytic stability. PEG6’s six ethylene oxide units (empirical formula: C₁₂H₂₆O₇ for dihydroxy-PEG6) provide an optimal ~20 Å chain length, enabling sufficient reach between lenalidomide and warhead ligands in PROTACs while avoiding entanglements [6] [10]. The ether linkages in PEG6 offer hydrolytic stability under physiological pH (pH 7.4), contrasting with ester-based linkers prone to enzymatic cleavage [6] [9]. Conformational studies reveal that PEG6 adopts helical or zigzag conformations, ensuring predictable spatial separation [10].

Table 1: Physicochemical Properties of PEG6 Linkers

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Features
OH-PEG6-OH (Hexaethylene glycol)2615-15-8C₁₂H₂₆O₇282.33 g/molSymmetric diol; spacer for conjugation
OH-PEG6-COOH1347750-85-9C₁₅H₃₀O₉354.4 g/molAsymmetric; enables amide/carboxyl coupling
Lenalidomide-acetamido-O-PEG6-OHN/AC₂₇H₃₉N₃O₁₁581.619 g/molAcetamide-stabilized linkage to lenalidomide

Chemoselective Functionalization Techniques for Hydroxyl-Terminated PEGylation

The terminal hydroxyl group in Lenalidomide-PEG6-OH serves as a versatile handle for chemoselective conjugation. Key strategies include:

  • Carboxyl Activation: The hydroxyl can be oxidized to carboxyl (e.g., using TEMPO/NaOCl) for carbodiimide-mediated amide coupling with amine-bearing warheads [6]. Alternatively, asymmetric linkers like OH-PEG6-COOH (CAS: 1347750-85-9) allow direct conjugation without oxidation [6].
  • Etherification: Williamson ether synthesis with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) yields stable ether linkages, preserving the integrity of acid-sensitive lenalidomide [5] [9].
  • Protection Strategies: Transient silyl protection (e.g., TBDMS-Cl) of the PEG6-OH permits selective reactions at the lenalidomide end, followed by deprotection for functionalization [3].

Table 2: Reactivity of Functional Groups in Lenalidomide-PEG6 Conjugates

Functional GroupReactionCoupling Agents/ConditionsApplication Example
-OH (PEG terminus)EtherificationAlkyl halide, K₂CO₃, DMF, 60°CGrafting to nanoparticles or polymers
-OHEsterificationSuccinic anhydride, DMAP, refluxSynthesis of OH-PEG6-COOH derivatives
-NH₂ (Butylamine)AmidationNHS-activated carboxyl, pH 8.5 bufferC5 Lenalidomide-PEG6-Butyl NH₂ synthesis
-CONH- (Lenalidomide)Chemoselective preservationAvoid strong acids/basesRetains CRBN-binding activity

Properties

Product Name

Lenalidomide-PEG6-OH

IUPAC Name

3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H37N3O9

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31)

InChI Key

RPDYOPBVTFOTOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.